Fenozolone

Catalog No.
S527898
CAS No.
15302-16-6
M.F
C11H12N2O2
M. Wt
204.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fenozolone

CAS Number

15302-16-6

Product Name

Fenozolone

IUPAC Name

2-ethylimino-5-phenyl-1,3-oxazolidin-4-one

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

InChI

InChI=1S/C11H12N2O2/c1-2-12-11-13-10(14)9(15-11)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,13,14)

InChI Key

RXOIEVSUURELPG-UHFFFAOYSA-N

SMILES

CCN=C1NC(=O)C(O1)C2=CC=CC=C2

solubility

Soluble in DMSO

Synonyms

Fenozolone; LD 3394; LD-3394; LD3394; Ordinator;

Canonical SMILES

CCN=C1NC(=O)C(O1)C2=CC=CC=C2

Isomeric SMILES

CCNC1=NC(=O)C(O1)C2=CC=CC=C2

The exact mass of the compound Fenozolone is 204.0899 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Fenozolone (CAS 15302-16-6) is a specialized 4-oxazolidinone derivative and psychostimulant characterized by its N-ethyl substitution, distinguishing it from primary amine analogs in its class. With a molecular weight of 204.22 g/mol and a baseline XLogP3 of 1.6, the compound acts primarily as a norepinephrine-dopamine releasing agent (NDRA) [1]. In procurement and laboratory settings, fenozolone is prioritized as a highly processable reference standard and active pharmaceutical ingredient (API) due to its defined melting point of 148 °C and predictable solubility in organic solvents such as benzene and dimethyl sulfoxide (DMSO) [2].

Substituting fenozolone with its closest unsubstituted structural analog, pemoline, frequently fails in both formulation and analytical workflows due to stark physicochemical and toxicological differences. Pemoline is highly crystalline, exhibiting a high melting point above 256 °C with thermal decomposition, which severely limits its solubility and thermal processability in standard organic solvents [1]. Furthermore, pemoline is associated with severe idiosyncratic hepatotoxicity that introduces confounding cellular stress responses in in vitro assays [1]. Procuring the exact N-ethylated fenozolone ensures a lower melting point (148 °C) for easier solvent integration and provides a distinct metabolic and analytical profile necessary for precise chromatographic calibration [2].

Thermal Processability and Formulation Compatibility

The N-ethyl substitution on fenozolone drastically alters its crystal lattice energy compared to primary amine analogs. Fenozolone exhibits a stable melting point of 148 °C [1], whereas pemoline melts at 256–257 °C and undergoes thermal decomposition[2]. This ~108 °C reduction in melting point translates to significantly improved processability in organic solvents, preventing thermal degradation during heated dissolution protocols.

Evidence DimensionMelting Point and Thermal Stability
Target Compound Data148 °C (stable melting)
Comparator Or BaselinePemoline: 256–257 °C (with thermal decomposition)
Quantified Difference~108 °C reduction in melting point
ConditionsStandard atmospheric pressure, solid-state characterization

Enables lower-temperature processing and significantly improves solubility in non-polar to moderately polar organic solvents without risking thermal degradation.

Lipophilicity and Membrane Permeability Modeling

Fenozolone's N-alkylation provides a measurable increase in lipophilicity, which is critical for lipid-based formulation and membrane permeability models. Fenozolone demonstrates an XLogP3 of 1.6 [1], compared to pemoline's lower XLogP3 of 0.9 [2]. This 0.7 log unit difference fundamentally alters the compound's partitioning behavior in biphasic systems.

Evidence DimensionXLogP3 (Partition Coefficient)
Target Compound Data1.6
Comparator Or BaselinePemoline: 0.9
Quantified Difference0.7 log unit increase in lipophilicity
ConditionsComputed physicochemical profiling for solvent partitioning

The higher lipophilicity of the N-ethyl derivative enhances its compatibility with lipid-based delivery systems and alters its partitioning behavior in cellular assays.

Analytical Hydrolysis Profiling for Forensic Calibration

In analytical workflows, fenozolone serves as a distinct reference standard that can be differentiated from other stimulants prior to derivatization. Upon acid hydrolysis, fenozolone yields 5-phenyl-2,4-oxazolidinedione, which can be quantitatively silylated for GC/MS detection[1]. Because fenozolone possesses an N-ethyl group, its pre-hydrolysis retention time and metabolic profile are distinct from unsubstituted analogs, allowing for precise calibration of oxazolidinone detection in complex matrices.

Evidence DimensionChromatographic Detection Strategy
Target Compound DataSpecific N-ethylated parent retention, yielding 5-phenyl-2,4-oxazolidinedione upon hydrolysis
Comparator Or BaselineUnsubstituted analogs (e.g., pemoline) lacking the N-ethyl shift
Quantified DifferenceEnables specific differentiation in GC/MS and TLC with detection sensitivity in the 1-4 mg/L range
ConditionsAcid hydrolysis followed by silylation with N-methyl-N-trimethylsilyltrifluoroacetamide (MSTFA)

Essential for forensic and pharmacokinetic labs requiring an exact N-ethylated reference standard to calibrate specific oxazolidinone metabolite detection.

Forensic and Pharmacokinetic Reference Standards

Due to its specific N-ethylated structure and defined hydrolysis pathway to 5-phenyl-2,4-oxazolidinedione, fenozolone is a highly specific choice for calibrating GC/MS and TLC toxicology screens. It allows analytical laboratories to accurately differentiate between various substituted and unsubstituted oxazolidinone stimulants in complex biological matrices [1].

Lipid-Based Formulation Development

Fenozolone's lower melting point (148 °C) and higher lipophilicity (XLogP3 of 1.6) make it significantly more processable than pemoline. It is a highly suitable oxazolidinone candidate for developing organic solvent-based formulations or lipid-nanoparticle delivery systems where high-temperature dissolution must be avoided [2].

In Vitro Neuropharmacology Assays

For researchers studying norepinephrine-dopamine releasing agents (NDRAs), fenozolone provides a reliable baseline compound. Procuring fenozolone avoids the severe idiosyncratic hepatotoxicity and confounding cellular stress responses associated with pemoline, ensuring cleaner data in cell-based pharmacological models [3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.6

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

204.089877630 g/mol

Monoisotopic Mass

204.089877630 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1NZI4LMU6G

Wikipedia

Fenozolone

Dates

Last modified: 08-15-2023
1: Gielsdorf W. Determination of the psychostimulants pemoline, fenozolone and thozalinone in human urine by gas chromatography/mass spectrometry and thin layer chromatography. J Clin Chem Clin Biochem. 1982 Feb;20(2):65-8. PubMed PMID: 6121837.
2: Loubinoux I, Boulanouar K, Ranjeva JP, Carel C, Berry I, Rascol O, Celsis P, Chollet F. Cerebral functional magnetic resonance imaging activation modulated by a single dose of the monoamine neurotransmission enhancers fluoxetine and fenozolone during hand sensorimotor tasks. J Cereb Blood Flow Metab. 1999 Dec;19(12):1365-75. PubMed PMID: 10598941.
3: Mundler F. [Clinical trial of a new psychostimulant drug (fenozolone)]. Rev Neuropsychiatr Infant. 1972 Jun-Jul;20(6):615-8. French. PubMed PMID: 4637788.
4: Ramirez A, Vial H, Barailler J, Pacheco H. [Effects of levophacetoperane, pemoline, fenozolone, and centrophenoxine on catecholamines and serotonin uptake in various parts of the rat brain]. C R Acad Sci Hebd Seances Acad Sci D. 1978 Jul 3;187(1):53-6. French. PubMed PMID: 29714.
5: Marcy R, Quermonne MA, Nammathao B. Antagonism of skin conductance response (SCR) habituation during iterative photostimulation in mice: habituation test - a new psychopharmacological method for detecting and quantifying enhancement of psychic activity. Psychopharmacology (Berl). 1977 Aug 31;54(1):73-80. PubMed PMID: 410063.
6: Baumevieille M, Haramburu F, Bégaud B. Abuse of prescription medicines in southwestern France. Ann Pharmacother. 1997 Jul-Aug;31(7-8):847-50. PubMed PMID: 9220042.
7: Loubinoux I, Tombari D, Pariente J, Gerdelat-Mas A, Franceries X, Cassol E, Rascol O, Pastor J, Chollet F. Modulation of behavior and cortical motor activity in healthy subjects by a chronic administration of a serotonin enhancer. Neuroimage. 2005 Aug 15;27(2):299-313. PubMed PMID: 15950492.
8: Loubinoux I, Pariente J, Boulanouar K, Carel C, Manelfe C, Rascol O, Celsis P, Chollet F. A single dose of the serotonin neurotransmission agonist paroxetine enhances motor output: double-blind, placebo-controlled, fMRI study in healthy subjects. Neuroimage. 2002 Jan;15(1):26-36. PubMed PMID: 11771971.

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